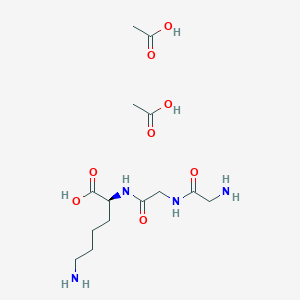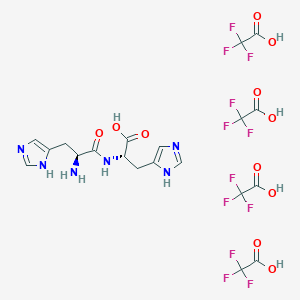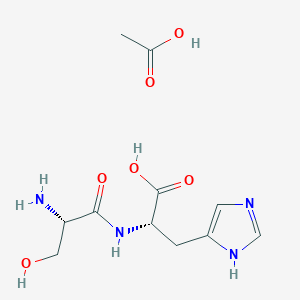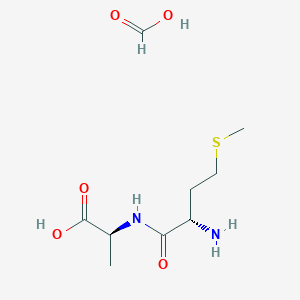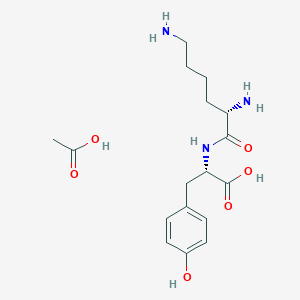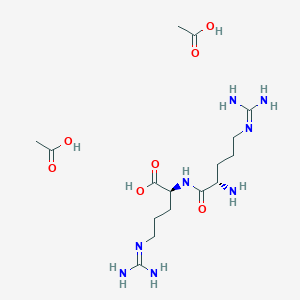
H-Pro-Arg-OH acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Pro-Arg-OH acetate is a peptide composed of the amino acids proline, arginine, and hydroxyproline. It is a popular choice for use in scientific research due to its ability to mimic the structure of proteins and its ability to form stable complexes with other molecules. It is also used in the synthesis of peptides and proteins, as it can be used to form peptide bonds. H-Pro-Arg-OH acetate is also known as hydroxyprolyl-arginine acetate and is abbreviated as HPRA.
Aplicaciones Científicas De Investigación
H-Pro-Arg-OH acetate is used in a variety of scientific research applications. It has been used in the synthesis of peptides and proteins, and it has also been used to study protein-protein interactions and protein-ligand interactions. It has also been used to study the structure and function of enzymes and to study the structure and function of cell membranes. H-Pro-Arg-OH acetate has also been used to study the structure and function of cell receptors and to study the structure and function of proteins involved in signal transduction.
Mecanismo De Acción
The mechanism of action of H-Pro-Arg-OH acetate is not fully understood. It is believed that its peptide structure allows it to interact with other molecules, such as proteins, in a specific manner. It is also believed that it may have an effect on the activity of enzymes or other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of H-Pro-Arg-OH acetate are not fully understood. It has been shown to have an effect on the activity of enzymes and proteins, and it has also been shown to have an effect on the structure of proteins. It has also been shown to have an effect on the structure and function of cell membranes and cell receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using H-Pro-Arg-OH acetate in laboratory experiments include its ability to mimic the structure of proteins, its ability to form stable complexes with other molecules, and its ability to be used in the synthesis of peptides and proteins. The limitations of using H-Pro-Arg-OH acetate in laboratory experiments include its potential toxicity, its potential to interact with other molecules in unpredictable ways, and its potential to interfere with the activity of enzymes.
Direcciones Futuras
For the use of H-Pro-Arg-OH acetate include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. It could also be used in the development of new drugs, as its peptide structure may allow it to interact with proteins in a specific manner. Additionally, its ability to form stable complexes with other molecules could be explored further, as this could be useful in drug delivery systems. Finally, it could be used to study the structure and function of proteins involved in signal transduction, as this could lead to a better understanding of how cells communicate with each other.
Métodos De Síntesis
H-Pro-Arg-OH acetate is synthesized using a variety of methods, including solid-phase peptide synthesis, liquid-phase peptide synthesis, and enzymatic peptide synthesis. Solid-phase peptide synthesis involves the use of a solid support, such as a resin, to which the desired peptide is attached. The peptide is then cleaved from the solid support and purified. Liquid-phase peptide synthesis uses a solvent in which the peptide is dissolved, and the peptide is then purified by precipitation or chromatography. Enzymatic peptide synthesis uses enzymes to catalyze the formation of a peptide bond between two amino acids.
Propiedades
IUPAC Name |
acetic acid;(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O3.C2H4O2/c12-11(13)15-6-2-4-8(10(18)19)16-9(17)7-3-1-5-14-7;1-2(3)4/h7-8,14H,1-6H2,(H,16,17)(H,18,19)(H4,12,13,15);1H3,(H,3,4)/t7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRQOMHJFZRWBB-WSZWBAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-Arg-OH acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


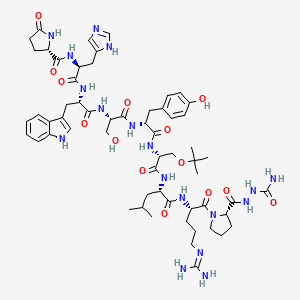
![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)

